molecular formula C7H7NO4 B596674 Methyl 5,6-dihydroxypyridine-2-carboxylate CAS No. 1260883-63-3

Methyl 5,6-dihydroxypyridine-2-carboxylate

Cat. No. B596674
M. Wt: 169.136
InChI Key: GXTJQHPJCIORNI-UHFFFAOYSA-N
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Description

“Methyl 5,6-dihydroxypyridine-2-carboxylate” is a chemical compound with the molecular formula C7H7NO4. It is available for purchase from various suppliers .


Molecular Structure Analysis

The molecular structure of “Methyl 5,6-dihydroxypyridine-2-carboxylate” is represented by the formula C7H7NO4. The InChI code for this compound is 1S/C7H7NO4/c1-12-7(11)4-2-5(9)6(10)8-3-4/h2-3,9H,1H3,(H,8,10) .


Physical And Chemical Properties Analysis

“Methyl 5,6-dihydroxypyridine-2-carboxylate” is a solid at room temperature . It has a molecular weight of 169.136.

Scientific Research Applications

Coordinative Compounds Based on Unsaturated Carboxylates

  • Application Summary : These compounds have shown valuable antimicrobial and antitumor activities. They also have the ability to generate metal-containing polymers suitable for various medical purposes .
  • Methods of Application : The compounds are synthesized using unsaturated carboxylates accompanied by other ligands, usually N-based heterocyclic species .
  • Results or Outcomes : Some of these compounds have shown good ability to inhibit the development of resistant strains or microbial biofilms on inert surfaces. Some species have also shown antitumor activity against resistant cells .

Methyl 3-Hydroxythieno[2,3-b]pyridine-2-carboxylate

  • Application Summary : This compound was synthesized as part of a research program targeting novel molecules as potential anti-inflammatory agents .
  • Methods of Application : The compound was synthesized based on the reported anti-inflammatory activity of the structurally related molecule 3-isopropoxy-5-methoxy-N-(1H-1,2,3,4-tetraazol-5-yl)-1-benzothiophene-2-carboxamide .
  • Results or Outcomes : The synthesis of this compound is part of ongoing research, and specific results or outcomes were not provided in the source .

Electrocarboxylation of 1,4-Dihydropyridines

  • Application Summary : This research focused on synthesizing novel dicarboxylic derivatives of 1,4-Dihydropyridines (1,4-DHPs) via electrocarboxylation . These compounds have a broader spectrum of applications, including antimicrobial agents .
  • Methods of Application : The novel dicarboxylic derivatives of 1,4-DHP were synthesized via the electrocarboxylation of tetrasubstituted-1,4-dihydropyridines derivatives using Mg−Pt electrodes in an undivided cell .
  • Results or Outcomes : The synthesized compounds showed excellent resistance against various microbes, and the activity increased 2−3 folds after the introduction of acid groups .

Coordinative Compounds Based on Unsaturated Carboxylates

  • Application Summary : These compounds have shown valuable antimicrobial and antitumor activities. They also have the ability to generate metal-containing polymers suitable for various medical purposes .
  • Methods of Application : The compounds are synthesized using unsaturated carboxylates accompanied by other ligands, usually N-based heterocyclic species .
  • Results or Outcomes : Some of these compounds have shown good ability to inhibit the development of resistant strains or microbial biofilms on inert surfaces. Some species have also shown antitumor activity against resistant cells .

Synthesis of Indole Derivatives

  • Application Summary : Indole derivatives are prevalent moieties present in natural products and drugs . They have a wide range of applications in medicinal chemistry due to their diverse biological activities .
  • Methods of Application : Various methods have been reported for the synthesis of indoles, including modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others .
  • Results or Outcomes : The synthesis of indole derivatives is part of ongoing research, and specific results or outcomes were not provided in the source .

Metal-Containing Polymers Based on Unsaturated Carboxylates

  • Application Summary : These compounds have shown valuable antimicrobial and antitumor activities. They also have the ability to generate metal-containing polymers suitable for various medical purposes .
  • Methods of Application : The compounds are synthesized using unsaturated carboxylates accompanied by other ligands, usually N-based heterocyclic species .
  • Results or Outcomes : Some of these compounds have shown good ability to inhibit the development of resistant strains or microbial biofilms on inert surfaces. Some species have also shown antitumor activity against resistant cells .

Safety And Hazards

“Methyl 5,6-dihydroxypyridine-2-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, and specific target organ toxicity (respiratory system) after a single exposure . Precautionary measures include avoiding ingestion and inhalation, and not getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

methyl 5-hydroxy-6-oxo-1H-pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-12-7(11)4-2-3-5(9)6(10)8-4/h2-3,9H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTJQHPJCIORNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717802
Record name Methyl 5-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5,6-dihydroxypyridine-2-carboxylate

CAS RN

1260883-63-3
Record name Methyl 5-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5,6-dihydroxypicolinate
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